N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with methoxy and methyl groups, a morpholinopropyl side chain, and a phenylacetamide moiety. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-18-9-10-20(29-2)22-23(18)31-24(25-22)27(12-6-11-26-13-15-30-16-14-26)21(28)17-19-7-4-3-5-8-19;/h3-5,7-10H,6,11-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWOYVMAROXOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride is a synthetic compound notable for its complex molecular structure and potential biological activities. This compound combines a thiazole moiety with a morpholine group, which are known to enhance pharmacological properties. The following sections explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Molecular Structure
The compound's molecular formula is with a molecular weight of 520.04 g/mol. The structural components include:
- Thiazole Ring : Known for its role in various biological activities.
- Morpholine Group : Enhances solubility and bioavailability.
- Carboxamide Functional Group : Improves stability and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds featuring thiazole and morpholine groups often exhibit significant biological activities, including antimicrobial and anticancer properties. The following subsections detail specific findings related to these activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives with thiazole structures have demonstrated effective inhibition against various bacterial strains and fungi:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 7 | Aspergillus niger | 0.064 µg/mL |
| Compound 20 | Pseudomonas aeruginosa | 0.032 µg/mL |
These findings suggest that the presence of the thiazole ring significantly contributes to the antimicrobial activity of these compounds .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound were tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The methods employed included MTT assays and DNA synthesis analysis, revealing promising results:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 6f | A549 | 5.0 |
| Compound 6g | C6 | 4.5 |
These compounds were noted for their ability to induce apoptosis in tumor cells, highlighting their potential as therapeutic agents in cancer treatment .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds containing thiazole rings often inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : The structural components may facilitate the activation of caspases, leading to programmed cell death in cancer cells .
Case Studies
Recent studies have provided insights into the efficacy of this compound in preclinical models:
- Study on Antibacterial Efficacy : A comparative study on various thiazole derivatives demonstrated that modifications in the side chains significantly influenced antibacterial potency against Gram-positive and Gram-negative bacteria.
- Evaluation of Antitumor Properties : In vitro studies indicated that certain derivatives prompted significant tumor cell death through apoptosis pathways, reinforcing the potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Structure
- Target Compound : Contains a benzo[d]thiazole ring with methoxy (4-OCH₃) and methyl (7-CH₃) substitutions. This electron-rich heterocycle may enhance π-π stacking interactions in biological systems.
- Thiazolidinone Derivatives (): Compounds such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides feature a thiazolidinone ring (4-oxo-thiazolidine) fused with coumarin derivatives. The thiazolidinone core introduces a ketone group, increasing polarity but reducing membrane permeability compared to the target compound’s benzothiazole .
Side Chain and Functional Groups
- Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones incorporate sulfonyl and fluorophenyl groups. The triazole-thione tautomerism (observed in IR spectra via νC=S at 1247–1255 cm⁻¹ and absence of νS-H) contrasts with the rigid benzothiazole-morpholine system of the target compound, which lacks tautomeric flexibility .
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity Potential: The target compound’s benzothiazole moiety is associated with anticancer and antimicrobial activities in literature, while the morpholinopropyl group may enhance CNS penetration. Thiazolidinones () are known for anti-inflammatory and antidiabetic properties, whereas triazole-thiones () exhibit antifungal and kinase-inhibitory effects .
- Stability : The hydrochloride form of the target compound likely improves shelf stability compared to neutral triazole-thiones, which require tautomeric stabilization .
- Synthetic Complexity : The multi-step synthesis of triazole derivatives () increases cost and reduces yield scalability relative to the target compound’s simpler amidation route.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Step | Method A (Traditional) | Method B (Microwave-Assisted) |
|---|---|---|
| Reaction Time | 24 h | 30 min |
| Yield | 65% | 82% |
| Purity (HPLC) | 91% | 96% |
| Key Reference |
Q. Table 2. Key Spectral Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.2–7.4 (m, 5H) | Phenylacetamide protons |
| ¹³C NMR | δ 170.5 | Acetamide C=O |
| ESI-MS | m/z 512.18 [M+H]⁺ | Molecular ion |
| IR | 1648 cm⁻¹ | Amide I band |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
